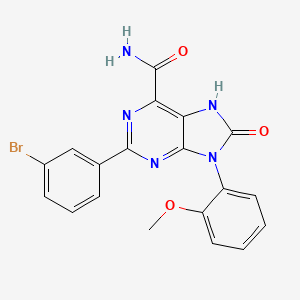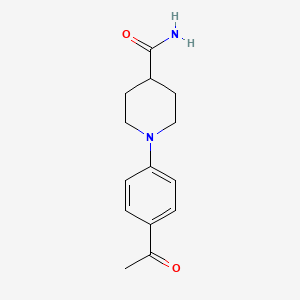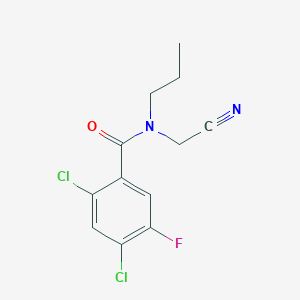
2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide is a synthetic organic compound characterized by the presence of dichloro, cyanomethyl, fluoro, and propyl functional groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzoyl chloride and 5-fluoro-2-nitrobenzoic acid.
Formation of Intermediate: The 2,4-dichlorobenzoyl chloride is reacted with 5-fluoro-2-nitrobenzoic acid in the presence of a base such as triethylamine to form an intermediate.
Reduction: The nitro group in the intermediate is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Cyanomethylation: The resulting amine is then reacted with cyanomethyl chloride in the presence of a base to introduce the cyanomethyl group.
Propylation: Finally, the compound is alkylated with propyl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyanomethyl group can be reduced to an amine using hydrogenation.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
科学研究应用
2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes.
Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
- 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide
- 2,4-dichloro-N-(cyanomethyl)-N-methylbenzamide
- 2,4-dichloro-N-(cyanomethyl)-N-ethylbenzamide
Uniqueness
2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide is unique due to the presence of the fluoro group, which enhances its biological activity and stability compared to similar compounds
属性
IUPAC Name |
2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2FN2O/c1-2-4-17(5-3-16)12(18)8-6-11(15)10(14)7-9(8)13/h6-7H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCOBVJVKQDPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC(=C(C=C1Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-dimethyl5-(3-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2742158.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2742160.png)
amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2742161.png)
![2-Hexyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
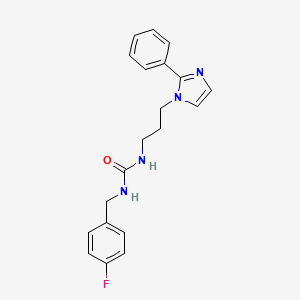
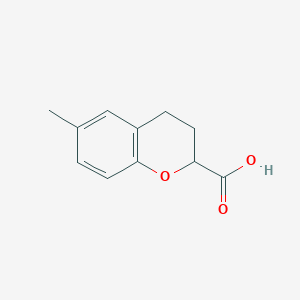
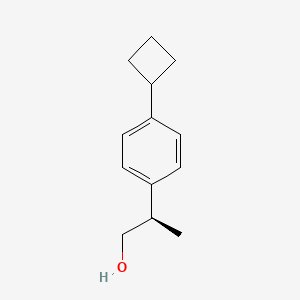
![1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2742168.png)
![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)
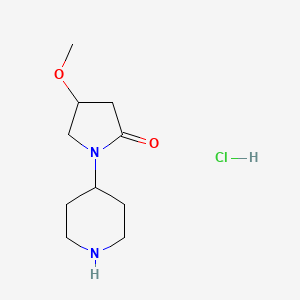
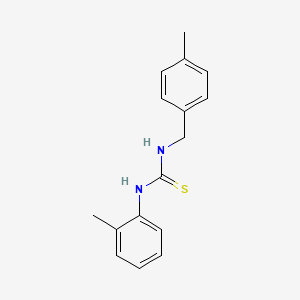
![3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2742175.png)
